3-(6-methoxybenzo[d]thiazol-2-yl)-2-phenylquinazolin-4(3H)-one

Anti-inflammatory COX inhibition Quinazolinone SAR

3-(6-Methoxybenzo[d]thiazol-2-yl)-2-phenylquinazolin-4(3H)-one (CAS 82450-45-1; molecular formula C₂₂H₁₅N₃O₂S; MW 385.44) is a synthetic heterocyclic compound belonging to the 2-phenyl-3-(benzothiazol-2-yl)quinazolin-4(3H)-one class, wherein a quinazolinone core is N3-linked to a 6-methoxy-substituted benzothiazole ring. First reported within a systematic structure–activity relationship (SAR) study by Laddha et al.

Molecular Formula C22H15N3O2S
Molecular Weight 385.4 g/mol
CAS No. 82450-45-1
Cat. No. B12915007
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(6-methoxybenzo[d]thiazol-2-yl)-2-phenylquinazolin-4(3H)-one
CAS82450-45-1
Molecular FormulaC22H15N3O2S
Molecular Weight385.4 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C=C1)N=C(S2)N3C(=NC4=CC=CC=C4C3=O)C5=CC=CC=C5
InChIInChI=1S/C22H15N3O2S/c1-27-15-11-12-18-19(13-15)28-22(24-18)25-20(14-7-3-2-4-8-14)23-17-10-6-5-9-16(17)21(25)26/h2-13H,1H3
InChIKeyQDYHBBIZYQCKET-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(6-Methoxybenzo[d]thiazol-2-yl)-2-phenylquinazolin-4(3H)-one (CAS 82450-45-1): Structural Identity and Core Pharmacophore for Procurement Decision-Making


3-(6-Methoxybenzo[d]thiazol-2-yl)-2-phenylquinazolin-4(3H)-one (CAS 82450-45-1; molecular formula C₂₂H₁₅N₃O₂S; MW 385.44) is a synthetic heterocyclic compound belonging to the 2-phenyl-3-(benzothiazol-2-yl)quinazolin-4(3H)-one class, wherein a quinazolinone core is N3-linked to a 6-methoxy-substituted benzothiazole ring [1]. First reported within a systematic structure–activity relationship (SAR) study by Laddha et al. (2006) as compound 3d, this specific regioisomer — bearing the methoxy group at the 6-position of the benzothiazole — was synthesized via condensation of 2-amino-6-methoxybenzothiazole with 2-phenyl-4H-3,1-benzoxazin-4-one, yielding the product in 70% yield (m.p. 192–194 °C) [1]. The compound has been quantitatively profiled for anti-inflammatory activity in a carrageenan-induced rat paw edema model and for in vitro antibacterial activity against a panel of Gram-positive and Gram-negative bacteria, providing a defined benchmark against its closest positional isomers and the unsubstituted parent compound [1].

Why Generic Substitution Within the 2-Phenyl-3-(benzothiazol-2-yl)quinazolin-4(3H)-one Class Fails for CAS 82450-45-1


Within the 2-phenyl-3-(substituted-benzothiazol-2-yl)quinazolin-4(3H)-one chemotype, the position of a single substituent on the benzothiazole ring is a critical determinant of biological activity profile, precluding simple interchange among regioisomers [1]. The compound bearing the methoxy group at the 6-position of the benzothiazole (CAS 82450-45-1; compound 3d) exhibits a quantitatively distinct anti-inflammatory and antibacterial signature relative to its 4-methoxy (3b), 5-methoxy (3c), and unsubstituted (3a) analogs, as demonstrated in head-to-head assays within a single experimental study [1]. Notably, the 5-methoxy regioisomer (3c) provided 55.8% protection in the oral carrageenan paw edema model at 2 h versus 48.8% for the 6-methoxy isomer (3d), while the 4-methyl analog (3e) reached 63% protection and was advanced to COX-2 inhibition testing (IC₅₀ = 1.57 µM), a profiling step not pursued for 3d [1]. These position-dependent activity cliffs mean that procurement of an incorrect regioisomer or an uncharacterized benzothiazole-substituted quinazolinone risks introducing a compound with meaningfully different — and potentially inferior — target engagement or efficacy in downstream assays [1].

Quantitative Differentiation Evidence for 3-(6-Methoxybenzo[d]thiazol-2-yl)-2-phenylquinazolin-4(3H)-one Against Closest Analogs


Anti-Inflammatory Activity: Positional Isomer Comparison of Methoxy-Substituted Benzothiazole Regioisomers in Carrageenan Paw Edema (Rat, Oral)

The 6-methoxy regioisomer (3d; CAS 82450-45-1) demonstrates an intermediate oral anti-inflammatory potency profile among the three methoxy positional isomers. In a head-to-head comparison within the same study, at 50 mg/kg p.o. in the carrageenan-induced rat paw edema model, compound 3d (6-OCH₃) produced 48.8% protection at 2 h (edema volume: 0.44 ± 0.013 mL), compared to 48.8% for 3b (4-OCH₃; 0.44 ± 0.018 mL) and 55.8% for 3c (5-OCH₃; 0.38 ± 0.035 mL). The unsubstituted parent compound 3a showed only 37.2% protection (0.54 ± 0.027 mL), while the most active analogs in the series — 3e (4-CH₃) and 3f (5-CH₃) — reached 63% and 68.6% protection, respectively [1]. At the 3.5 h time point (p.o.), 3d maintained 53.9% protection, compared to 53.9% for 3b, 61.8% for 3c, 66.3% for 3e, and 69.7% for 3f [1]. The 6-OCH₃ derivative was not selected for COX-1/COX-2 enzyme inhibition testing, whereas 3e, 3f, and 3l were advanced to COX profiling (COX-2 IC₅₀: 1.57, 1.87, and 0.39 µM, respectively), indicating that the 6-methoxy substitution pattern confers reduced in vivo anti-inflammatory potency relative to the 4-methyl and 5-methyl congeners [1].

Anti-inflammatory COX inhibition Quinazolinone SAR

Antibacterial Activity: MIC Comparison of 6-Methoxy Regioisomer vs. Unsubstituted Parent and Positional Analogs Against Gram-Negative and Gram-Positive Bacteria

Compound 3d (6-OCH₃; CAS 82450-45-1) exhibits a distinct antibacterial MIC profile relative to its closest methoxy and methyl regioisomers. Against E. coli, 3d shows an MIC of 38 µg/mL, which is higher (weaker activity) than the unsubstituted 3a (30 µg/mL) and the 4-CH₃ analog 3e (32 µg/mL), but lower (more potent) than the 4-OCH₃ analog 3b (35 µg/mL) and the 5-OCH₃ analog 3c (35.2 µg/mL) [1]. Against P. aeruginosa, 3d (40 µg/mL) is substantially less active than 3a (24 µg/mL), 3e (27 µg/mL), and the 6,8-dibromo series compounds (4g–4j range: 7.5–15.5 µg/mL) [1]. Against S. aureus, 3d (40 µg/mL) is comparably active to 3b (40 µg/mL) and 3c (40.5 µg/mL), but less active than 3a (34 µg/mL) and markedly less active than the 6,8-dibromo analogs (4g: 2 µg/mL; 4j: 1.5 µg/mL) [1]. Against E. faecalis, 3d (42 µg/mL) shows activity equivalent to 3b (42 µg/mL) and 3c (42.5 µg/mL) but weaker than 3a (34.5 µg/mL) [1]. The reference antibiotic tobramycin showed MIC values of 0.135 µg/mL (E. coli), 8 µg/mL (P. aeruginosa), 3.8 µg/mL (S. aureus), and sub-µg/mL levels against E. faecalis, confirming that the quinazolinone-benzothiazole series possesses only moderate antibacterial potency [1].

Antibacterial MIC determination Quinazolinone antimicrobial

COX-2 Inhibition Selectivity: Position-Dependent Advancement to Enzyme-Level Profiling — Exclusion of the 6-Methoxy Isomer

Among the 26 compounds evaluated in the Laddha et al. (2006) study, only three compounds — 3e (4-CH₃), 3f (5-CH₃), and 3l (4,6-diCH₃) — were advanced to in vitro COX-1 and COX-2 inhibition assays based on their superior in vivo anti-inflammatory activity. Compound 3d (6-OCH₃; CAS 82450-45-1) was not selected for COX isoform profiling, confirming that the 6-methoxy substitution pattern yields insufficient in vivo potency to warrant further mechanistic investigation [1]. The three advanced compounds demonstrated COX-2 IC₅₀ values of 1.57 µM (3e), 1.87 µM (3f), and 0.39 µM (3l), with COX-1 IC₅₀ values >100 µM for 3f and 3l and 98 µM for 3e, yielding COX-2 selectivity indices (COX-1/COX-2) of approximately 62, >53, and >256, respectively, compared to indomethacin (COX-2 IC₅₀ = 2.64 µM; COX-1 IC₅₀ = 0.22 µM; selectivity index ≈ 0.08) [1]. The exclusion of 3d from COX profiling provides indirect but actionable evidence that the 6-methoxy substituent position is suboptimal for COX-2-directed activity in this chemotype.

COX-2 selectivity Enzyme inhibition Gastric safety

Gastric Ulcerogenic Liability: Absence of Ulcer Data for the 6-Methoxy Analog Contrasts with Tested Active Congeners

The gastric ulcerogenic potential of compounds in this series was assessed by examining the incidence of gastric ulceration in rats following oral administration at 50 mg/kg. Among compounds with measurable anti-inflammatory activity, 3e (4-CH₃), 3f (5-CH₃), and 3l (4,6-diCH₃) — the three most potent anti-inflammatory agents — each showed a gastric ulcer incidence of 0/6, identical to the unsubstituted parent 3a and the 6-methoxy analog 3d (both noted as NTa, not tested, implying insufficient anti-inflammatory activity to warrant ulcerogenicity assessment) [1]. In contrast, the reference drug indomethacin produced a gastric ulcer incidence of 6/6 (100%) at its therapeutic dose [1]. While the absence of ulcer data for 3d precludes a direct safety comparison, it underscores that the 6-methoxy substitution fails to meet the potency threshold that triggered safety evaluation, reinforcing that this regioisomer occupies a distinct activity tier from the COX-2-selective leads 3e, 3f, and 3l.

Gastric safety Ulcerogenicity Therapeutic index

Synthetic Accessibility and Physicochemical Distinctiveness: Yield, Melting Point, and Purity Benchmarks vs. Regioisomeric Analogs

The synthetic route to CAS 82450-45-1 (compound 3d) via condensation of 2-amino-6-methoxybenzothiazole with 2-phenyl-4H-3,1-benzoxazin-4-one in refluxing pyridine (9 h) afforded a 70% isolated yield after recrystallization from glacial acetic acid, with a melting point of 192–194 °C and Rƒ = 0.81 (rectified spirit) [1]. This yield is comparable to that of the 4-methoxy isomer 3b (70%, m.p. 216–218 °C) and higher than the 5-methoxy isomer 3c (66.7%, m.p. 190–192 °C) [1]. The melting point of 3d (192–194 °C) is notably lower than that of the 4-OCH₃ analog 3b (216–218 °C), reflecting differences in crystal packing attributable to the positional change of the methoxy group [1]. Commercially, CAS 82450-45-1 is available at ≥97% purity (HPLC) from multiple suppliers (e.g., Chemenu Catalog No. CM217013) with the molecular identity confirmed by SMILES: O=C1N(C2=NC3=CC=C(OC)C=C3S2)C(C4=CC=CC=C4)=NC5=C1C=CC=C5 .

Synthesis yield Melting point Purity specification

Recommended Application Scenarios for 3-(6-Methoxybenzo[d]thiazol-2-yl)-2-phenylquinazolin-4(3H)-one (CAS 82450-45-1) Based on Comparative Evidence


Positional Isomer SAR Libraries for Anti-Inflammatory Quinazolinone-Benzothiazole Lead Optimization

CAS 82450-45-1 is most appropriately deployed as the 6-methoxy reference point within a complete regioisomeric panel (3b: 4-OCH₃; 3c: 5-OCH₃; 3d: 6-OCH₃) for systematic structure–activity relationship studies of the benzothiazole substitution vector in 2-phenylquinazolin-4(3H)-one anti-inflammatory agents [1]. The quantitative anti-inflammatory data established by Laddha et al. (2006) — 48.8% protection (p.o., 2 h) for 3d versus 48.8% for 3b (4-OCH₃), 55.8% for 3c (5-OCH₃), and 37.2% for the unsubstituted parent 3a — provide a well-defined activity rank order that can guide computational QSAR model building and validate docking poses against COX-2 or alternative inflammatory targets [1]. This compound serves as the critical midpoint data point between the inactive unsubstituted parent (3a) and the more potent 5-methoxy (3c) and 4-methyl (3e) analogs, enabling medicinal chemists to map the activity landscape of the benzothiazole 6-position.

Negative-Control Probe for COX-2 Selectivity Screening Cascades

Because compound 3d (CAS 82450-45-1) was not advanced to COX-1/COX-2 enzyme inhibition profiling due to its moderate in vivo activity, it is ideally suited as a structurally matched negative control when evaluating the COX-2 inhibitory potential of more potent analogs such as 3e (COX-2 IC₅₀ = 1.57 µM), 3f (COX-2 IC₅₀ = 1.87 µM), and 3l (COX-2 IC₅₀ = 0.39 µM) [1]. Its inclusion in enzymatic and cellular COX assays enables the detection of assay interference artifacts that derive from the quinazolinone-benzothiazole scaffold itself rather than from specific target engagement, thereby improving assay specificity and reducing false-positive rates in high-throughput screening campaigns [1].

Antibacterial Broad-Spectrum Attenuation Comparator for Benzothiazole-Quinazolinone Hybrids

For antibacterial drug discovery programs targeting the quinazolinone-benzothiazole scaffold, CAS 82450-45-1 serves as a moderate-activity comparator with a well-characterized MIC fingerprint: 38 µg/mL (E. coli), 40 µg/mL (P. aeruginosa), 40 µg/mL (S. aureus), and 42 µg/mL (E. faecalis) [1]. Its attenuated potency relative to the unsubstituted analog 3a (MIC range 24–34.5 µg/mL) and the 6,8-dibromo-substituted series (MIC range 1–15 µg/mL) makes it a valuable intermediate reference for assessing whether synthetic modifications at the quinazolinone 6- and 8-positions can rescue antibacterial activity in a 6-methoxybenzothiazole-bearing scaffold [1].

Physicochemical Reference Standard for Regioisomer Identity Verification in Procurement Quality Control

The melting point of CAS 82450-45-1 (192–194 °C) is separated by 24–26 °C from the 4-methoxy isomer 3b (216–218 °C) and by 2 °C from the 5-methoxy isomer 3c (190–192 °C), providing a simple, low-cost identity verification method upon compound receipt [1]. Combined with the commercial availability at ≥97% purity with confirmed SMILES structure O=C1N(C2=NC3=CC=C(OC)C=C3S2)C(C4=CC=CC=C4)=NC5=C1C=CC=C5 , this melting point differential enables QC laboratories to rapidly confirm regioisomeric identity and exclude inadvertent substitution errors before committing the compound to costly biological assays.

Quote Request

Request a Quote for 3-(6-methoxybenzo[d]thiazol-2-yl)-2-phenylquinazolin-4(3H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.